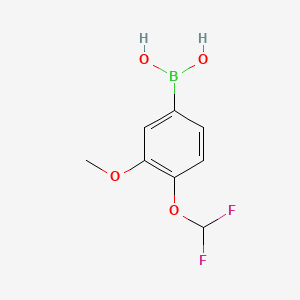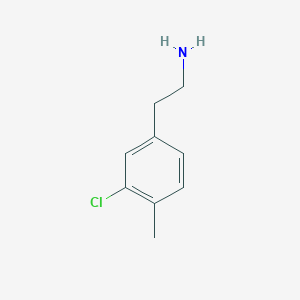
2-Methyl-1-(thiazol-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(thiazol-2-yl)propan-2-ol is an organic compound that features a thiazole ring, a methyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiazol-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpropan-2-ol with thiazole derivatives under specific conditions. For instance, the reaction may be carried out in the presence of a catalyst such as silica sulfuric acid (SSA) in glycerol .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl-1-(thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2-Methyl-1-(thiazol-2-yl)propan-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-1-(thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
類似化合物との比較
Similar Compounds
2-Methyl-1-propan-d9-ol: A deuterated analog used in research.
2-Methoxy-6-{[(1,3-thiazol-2-yl)amino]methyl}phenol: A related compound with similar structural features.
Uniqueness
2-Methyl-1-(thiazol-2-yl)propan-2-ol is unique due to its specific combination of a thiazole ring and a hydroxyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C7H11NOS |
|---|---|
分子量 |
157.24 g/mol |
IUPAC名 |
2-methyl-1-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NOS/c1-7(2,9)5-6-8-3-4-10-6/h3-4,9H,5H2,1-2H3 |
InChIキー |
MTAODEKILPCPIU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=NC=CS1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


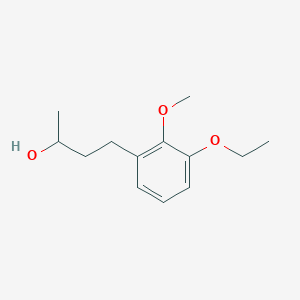
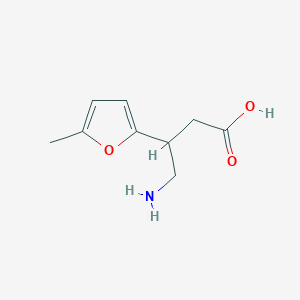
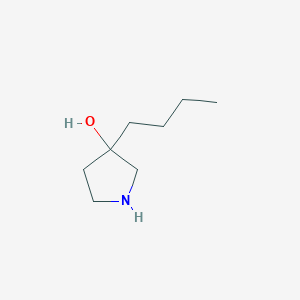
![O-[2-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B15320869.png)
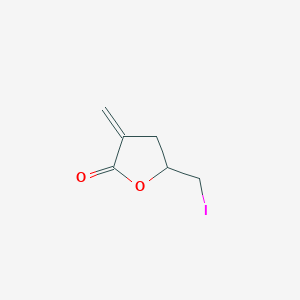
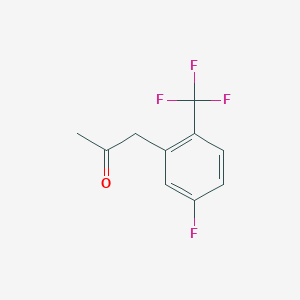

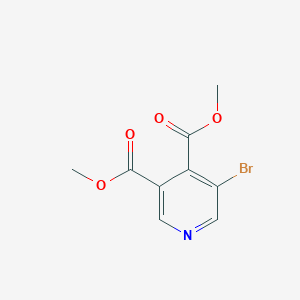
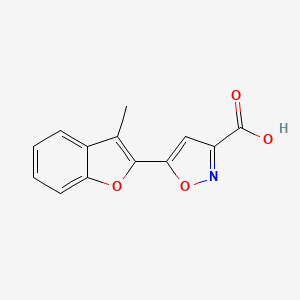
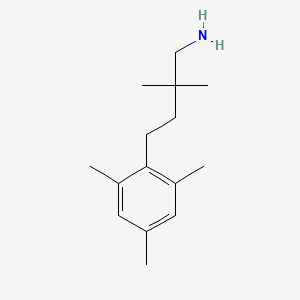
![O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B15320918.png)

